N-Benzyloxycarbonyl (S)-Lisinopril
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Overview
Description
N-Benzyloxycarbonyl (S)-Lisinopril is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The N-Benzyloxycarbonyl group is often used as a protecting group in organic synthesis to protect amines from unwanted reactions during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril typically involves the protection of the amino group of Lisinopril with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting Lisinopril with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate at room temperature . The reaction is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril can undergo various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Deprotection: The Cbz group can also be removed using nickel boride generated in situ from sodium borohydride and nickel(II) chloride in methanol.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Deprotection: Sodium borohydride (NaBH4) and nickel(II) chloride (NiCl2·6H2O) in methanol.
Major Products Formed
The major product formed from the deprotection of this compound is Lisinopril itself, which can then be used for its therapeutic applications.
Scientific Research Applications
N-Benzyloxycarbonyl (S)-Lisinopril has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Medicinal Chemistry: Employed in the development of new ACE inhibitors and other cardiovascular drugs.
Biological Studies: Used in studies to understand the mechanism of action of ACE inhibitors and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril involves the inhibition of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-Serine: Another compound with a Cbz protecting group used in organic synthesis.
N-Benzyloxycarbonyl-L-Aspartic Acid: Used in the synthesis of aspartame and other peptides.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril is unique due to its dual role as both a protected intermediate in organic synthesis and a precursor to a clinically important ACE inhibitor. Its specific structure allows for targeted deprotection and subsequent therapeutic use.
Properties
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGFGHUACTNCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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